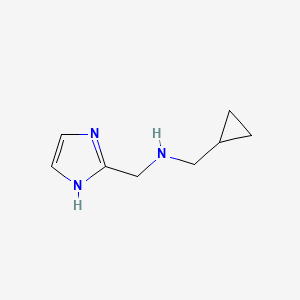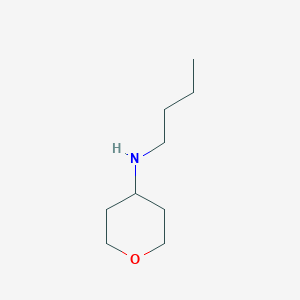![molecular formula C7H13N3O2S B13258209 [1-(propan-2-yl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B13258209.png)
[1-(propan-2-yl)-1H-pyrazol-3-yl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(propan-2-yl)-1H-pyrazol-3-yl]methanesulfonamide: is a chemical compound with the molecular formula C7H13N3O2S and a molecular weight of 203.26 g/mol . This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(propan-2-yl)-1H-pyrazol-3-yl]methanesulfonamide typically involves the reaction of 1-(propan-2-yl)-1H-pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(propan-2-yl)-1H-pyrazol-3-yl]methanesulfonamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their anti-inflammatory, analgesic, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it a valuable component in various formulations .
Mechanism of Action
The mechanism of action of [1-(propan-2-yl)-1H-pyrazol-3-yl]methanesulfonamide involves its interaction with specific molecular targets. It can bind to enzyme active sites, inhibiting their activity. This inhibition can lead to the modulation of biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
- [1-(propan-2-yl)-1H-pyrazol-3-yl]methanesulfonamide
- [1-(propan-2-yl)-1H-pyrazol-3-yl]methanesulfonate
- [1-(propan-2-yl)-1H-pyrazol-3-yl]methanesulfonic acid
Uniqueness: Compared to similar compounds, this compound exhibits unique properties such as higher stability and specific reactivity towards certain enzymes. Its sulfonamide group enhances its solubility and bioavailability, making it a preferred choice in various applications .
Properties
Molecular Formula |
C7H13N3O2S |
|---|---|
Molecular Weight |
203.26 g/mol |
IUPAC Name |
(1-propan-2-ylpyrazol-3-yl)methanesulfonamide |
InChI |
InChI=1S/C7H13N3O2S/c1-6(2)10-4-3-7(9-10)5-13(8,11)12/h3-4,6H,5H2,1-2H3,(H2,8,11,12) |
InChI Key |
ZRRFIMHJVAUJFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=N1)CS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


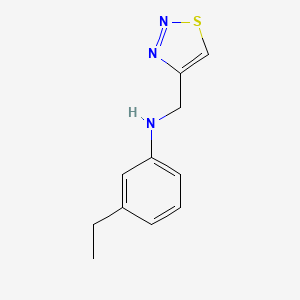
![N-[(5-bromothiophen-2-yl)methyl]-3-methylaniline](/img/structure/B13258128.png)
amine](/img/structure/B13258129.png)
![3-{[(4-Chlorophenyl)sulfanyl]methyl}piperidine](/img/structure/B13258141.png)
![7-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13258145.png)
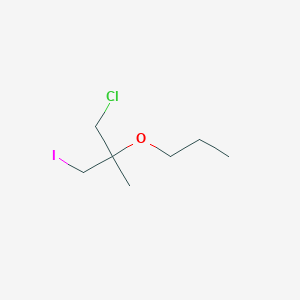
amine](/img/structure/B13258160.png)
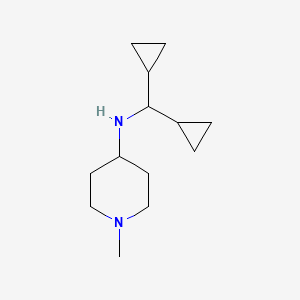
![tert-Butyl N-{2-[(1-methyl-2,3-dihydro-1H-indol-5-yl)methyl]-3-oxopropyl}carbamate](/img/structure/B13258165.png)
![7-Hydroxy-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13258173.png)
